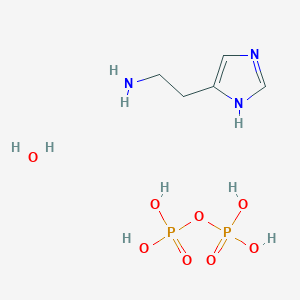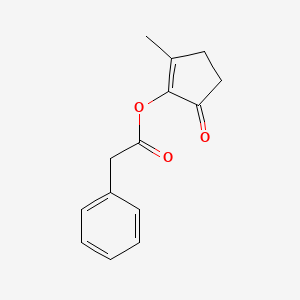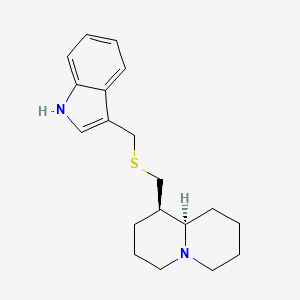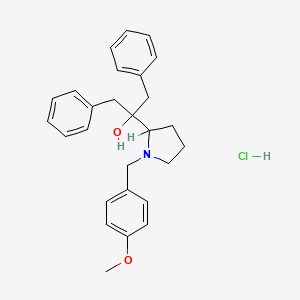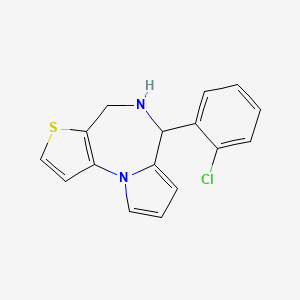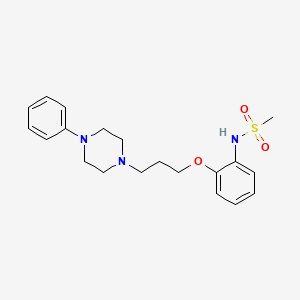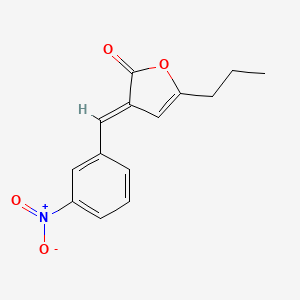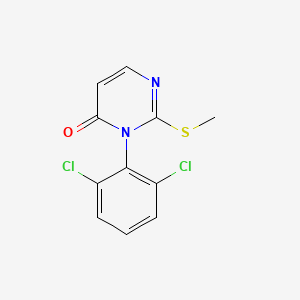
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-ピリミジノン, 3-(2,6-ジクロロフェニル)-2-(メチルチオ)- は、さまざまな科学分野で重要な関心を集めている複雑な有機化合物です。この化合物は、ピリミジノンコアを特徴とし、2,6-ジクロロフェニル基とメチルチオ基で置換されています。その独特の構造は、さまざまな化学反応と用途に適しています。
準備方法
合成経路と反応条件
4(3H)-ピリミジノン, 3-(2,6-ジクロロフェニル)-2-(メチルチオ)- の合成は、通常、2,6-ジクロロアニリンを適切なチオールとピリミジノン前駆体と反応させることから行われます。反応条件は、通常、触媒と制御された環境を必要とし、正しい置換と目的生成物の生成を保証します。
工業生産方法
工業的な設定では、この化合物の生産は、温度、圧力、反応物の濃度を制御する自動システムを使用して大規模な反応を含む場合があります。連続フローリアクターと高度な精製技術の使用により、最終製品の高収率と純度が保証されます。
化学反応の分析
反応の種類
4(3H)-ピリミジノン, 3-(2,6-ジクロロフェニル)-2-(メチルチオ)- は、次のようなさまざまな化学反応を起こします。
酸化: メチルチオ基は、スルホキシドまたはスルホンを形成するように酸化できます。
還元: この化合物は、ピリミジノン環または置換基を修飾するために還元できます。
置換: 2,6-ジクロロフェニル基のハロゲン原子は、他の官能基で置換できます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤が含まれます。反応条件は異なりますが、多くの場合、反応を効率的に進行させるために特定の温度、溶媒、および触媒が含まれます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、メチルチオ基の酸化によりスルホキシドまたはスルホンが生成される可能性がありますが、置換反応により芳香環に新しい官能基を導入することができます。
科学研究の用途
4(3H)-ピリミジノン, 3-(2,6-ジクロロフェニル)-2-(メチルチオ)- は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗菌および抗癌活性など、潜在的な治療特性について探索されています。
産業: 新しい材料と化学プロセスの開発に利用されます。
科学的研究の応用
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4(3H)-ピリミジノン, 3-(2,6-ジクロロフェニル)-2-(メチルチオ)- の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を変化させ、さまざまな生化学経路をトリガーすることができます。正確な経路は、特定の用途と生物学的システムによって異なります。
類似の化合物との比較
類似の化合物
4(3H)-ピリミジノン, 3-(フェニル)-2-(メチルチオ)-: ジクロロ置換がないため、反応性と特性が異なります。
4(3H)-ピリミジノン, 3-(2,6-ジクロロフェニル)-2-(エチルチオ)-: 構造は似ていますが、メチルチオ基の代わりにエチルチオ基があり、化学的挙動に影響を与えます。
独自性
4(3H)-ピリミジノン, 3-(2,6-ジクロロフェニル)-2-(メチルチオ)- には、2,6-ジクロロフェニル基とメチルチオ基が存在するため、反応性と潜在的な用途においてユニークです。これらの置換基は、化合物の電子特性とその他の分子との相互作用に影響を与え、さまざまな研究および産業目的のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4(3H)-Pyrimidinone, 3-(phenyl)-2-(methylthio)-: Lacks the dichloro substitution, resulting in different reactivity and properties.
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(ethylthio)-: Similar structure but with an ethylthio group instead of a methylthio group, affecting its chemical behavior.
Uniqueness
The presence of the 2,6-dichlorophenyl group and the methylthio group in 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- makes it unique in terms of its reactivity and potential applications. These substituents influence the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
89069-29-4 |
|---|---|
分子式 |
C11H8Cl2N2OS |
分子量 |
287.2 g/mol |
IUPAC名 |
3-(2,6-dichlorophenyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-6-5-9(16)15(11)10-7(12)3-2-4-8(10)13/h2-6H,1H3 |
InChIキー |
FPGUFXQQRKRCPZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=CC(=O)N1C2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


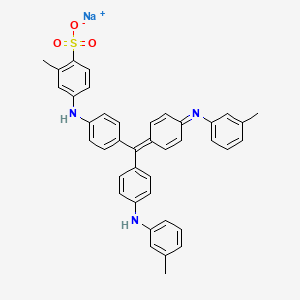

![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
